Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl-
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Overview
Description
Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- is a complex organic compound with the molecular formula C22H32N4O.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- typically involves multiple steps, including the formation of the piperazine and pyridine rings, followed by their attachment to the phenol group. Common synthetic routes include:
Formation of the Piperazine Ring: This can be achieved through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Formation of the Pyridine Ring: This involves the cyclization of appropriate precursors such as β-ketoesters or β-diketones with ammonia or primary amines.
Attachment to Phenol: The final step involves the nucleophilic substitution reaction where the piperazine and pyridine rings are attached to the phenol group through a propyl linker.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully chosen to facilitate the reactions and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The pyridine ring can be reduced to piperidine using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenol ring, such as nitration, halogenation, and sulfonation
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with a palladium catalyst
Substitution: Nitric acid (HNO3) for nitration, Bromine (Br2) for bromination
Major Products
Oxidation: Quinones
Reduction: Piperidine derivatives
Substitution: Nitro, bromo, and sulfonyl derivatives
Scientific Research Applications
Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenol group can form hydrogen bonds with amino acid residues, while the pyridine and piperazine rings can interact with hydrophobic pockets in the target protein. These interactions can modulate the activity of the target, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- Phenol, 3-(ethylamino)-4-methyl-
- Phenol, 4-(ethylamino)-3-methyl-
- Phenol, 2-(ethylamino)-5-methyl-
Uniqueness
Phenol, 4-[3-[4-[3-(ethylamino)-2-pyridinyl]-1-piperazinyl]propyl]-2,6-dimethyl- is unique due to the presence of both pyridine and piperazine rings, which are not commonly found together in similar compounds. This unique structure provides distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Properties
CAS No. |
122002-76-0 |
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Molecular Formula |
C22H32N4O |
Molecular Weight |
368.5 g/mol |
IUPAC Name |
4-[3-[4-[3-(ethylamino)pyridin-2-yl]piperazin-1-yl]propyl]-2,6-dimethylphenol |
InChI |
InChI=1S/C22H32N4O/c1-4-23-20-8-5-9-24-22(20)26-13-11-25(12-14-26)10-6-7-19-15-17(2)21(27)18(3)16-19/h5,8-9,15-16,23,27H,4,6-7,10-14H2,1-3H3 |
InChI Key |
FASPQJKFUXVFTB-UHFFFAOYSA-N |
Canonical SMILES |
CCNC1=C(N=CC=C1)N2CCN(CC2)CCCC3=CC(=C(C(=C3)C)O)C |
Origin of Product |
United States |
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